Unii-4gjf8D34Z9

Description

Unii-4gjf8D34Z9 is a chemical compound with the molecular formula C₂₁H₂₈NO₁₀S, as detailed in . Key properties include:

Properties

IUPAC Name |

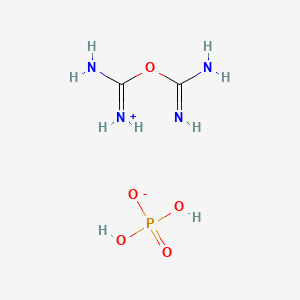

[amino(carbamimidoyloxy)methylidene]azanium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-1(4)7-2(5)6;1-5(2,3)4/h(H3,3,4)(H3,5,6);(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXOCRYIIFUJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])(N)OC(=N)N.OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N4O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36897-89-9 | |

| Record name | Dicyandiamidine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036897899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyandiamidine phosphate can be synthesized through the reaction of dicyandiamide with phosphoric acid. The reaction typically involves mixing dicyandiamide with a stoichiometric amount of phosphoric acid in an aqueous solution, followed by crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of dicyandiamidine phosphate involves large-scale mixing and controlled crystallization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, drying, and milling to achieve the desired physical properties .

Chemical Reactions Analysis

Types of Reactions

Dicyandiamidine phosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate derivatives, while reduction can produce simpler nitrogen-containing compounds .

Scientific Research Applications

Dicyandiamidine phosphate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: It serves as a biochemical tool in studies involving nitrogen metabolism.

Medicine: Research explores its potential therapeutic applications, particularly in the development of pharmaceuticals.

Industry: It is utilized in the production of flame retardants, fertilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dicyandiamidine phosphate involves its interaction with specific molecular targets and pathways. It can act as a source of nitrogen in biochemical processes, influencing nitrogen metabolism and related pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Unii-4gjf8D34Z9 with compounds listed in , focusing on molecular features, functional groups, and inferred applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Sulfonate vs. Phosphorus Groups : this compound’s sulfonate group may offer superior water solubility compared to phosphorus-based compounds like those in , which are tailored for polymer flame retardancy .

- Substituent Effects : The methoxy and chloro groups in Compound 7 () suggest higher lipophilicity, making it suitable for agrochemicals, whereas this compound’s nitro and ester groups could enhance bioavailability in drugs .

Physical and Spectroscopic Data

Table 2: Experimental Data Comparison

Notes:

- This compound’s spectroscopic data (NMR, MS) ensure structural validation, whereas similar compounds rely on crystallographic data (e.g., compounds 4g, 4k in ) .

- Compound 8’s flame retardant efficacy in EP/GF composites () highlights the role of phosphorus in thermal stability, contrasting with sulfonate-based mechanisms .

Research Findings and Implications

Application-Specific Performance

- Pharmaceutical Potential: this compound’s nitro group may act as a prodrug activator, whereas Compound 10’s heterocyclic structure () could target enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.